Isopropyl trimethylsilyl methylphosphonate is an organophosphorus compound with the molecular formula and a molecular weight of approximately 210.2832 g/mol. It is also known by various other names, including methylphosphonic acid, O-isopropyl-, O-trimethylsilyl- and propan-2-yl trimethylsilyl methylphosphonate. The compound features a methylphosphonate group, which is characterized by the presence of phosphorus, oxygen, and carbon atoms, along with a trimethylsilyl group that enhances its chemical stability and reactivity .
These reactions are significant in synthetic organic chemistry and can be utilized to modify the compound for various applications.
Isopropyl trimethylsilyl methylphosphonate can be synthesized through several methods:
These methods allow for the production of high-purity isopropyl trimethylsilyl methylphosphonate suitable for research and industrial applications .
Isopropyl trimethylsilyl methylphosphonate has various applications, including:
Isopropyl trimethylsilyl methylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isopropyl methylphosphonate | C4H11O3P | Lacks the silyl group; simpler structure. |
| Trimethylsilyl methylphosphonate | C5H15O3PSi | Contains only one alkyl group; different reactivity profile. |
| 3-Iodopropyl trimethylsilyl methylphosphonate | C7H18IO3PSi | Contains iodine; different electrophilic properties. |
Isopropyl trimethylsilyl methylphosphonate's unique combination of a silyl group and a phosphonate moiety allows it to serve distinct roles in chemical synthesis and potentially in biological applications compared to these similar compounds .
The silylation of lithium salts derived from methylphosphonate precursors provides a direct route to isopropyl trimethylsilyl methylphosphonate. In a representative procedure, diethyl methylthiomethylphosphonate undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran, generating a stabilized lithium intermediate. Subsequent treatment with trimethylsilyl chloride (TMSCl) at 0°C yields the silylated product in 80% isolated yield [2]. Kinetic studies reveal that steric hindrance from the isopropyl group necessitates prolonged reaction times (8–12 hours) for complete silyl group transfer.
Comparative analysis of silylation agents shows that hexamethyldisilazane (HMDS) achieves lower yields (≤60%) due to competing side reactions, while TMSCl maintains selectivity for phosphorus-bound oxygen atoms [4]. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with ³¹P NMR chemical shifts at δ 25.7 ppm characteristic of the trimethylsilyl-phosphonate moiety [2].
Arbuzov reactions between trimethyl phosphite and trimethylsilyl electrophiles offer an alternative pathway. Reacting trimethyl phosphite with trimethylsilyl bromide (TMSBr) in toluene at 110°C for 24 hours produces methylphosphonate intermediates, which undergo transesterification with isopropyl alcohol to yield the target compound [6]. This method achieves 75–82% yields but requires rigorous exclusion of moisture to prevent desilylation.
Key parameters for Arbuzov optimization include:
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 100–120°C | +15% yield |
| TMSBr Equivalents | 1.2–1.5 eq | +10% yield |
| Reaction Time | 18–24 hours | +8% yield |
Microwave-assisted conditions reduce reaction times to 30 minutes while maintaining yields above 70%, though scalability remains challenging [6].
Functionalization of phosphite intermediates provides a third approach. Treatment of trimethyl phosphite with benzenesulfonic acid catalysts at 60°C induces rearrangement to dimethyl methylphosphonate, which undergoes sequential silylation and isopropylation [1]. This two-step process achieves 68% overall yield but generates stoichiometric acidic waste, necessitating neutralization with aqueous sodium bicarbonate.
Recent advances employ flow chemistry to improve efficiency, with residence times of 5 minutes in microreactors enabling continuous production of phosphonate intermediates [1]. Coupling this with in-line silylation modules demonstrates potential for kilogram-scale synthesis.
Copper(II)-diamine complexes enhance reaction efficiency in asymmetric variants. A catalyst system comprising Cu(OTf)₂ and (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (10 mol%) enables enantioselective silylation with 94% ee at −20°C [3]. The catalytic cycle involves phosphonate oxygen coordination to copper, followed by nucleophilic silyl transfer from TMSCl.
Triiron complexes demonstrate complementary activity in non-asymmetric systems, achieving turnover numbers (TON) of 48 for silylation reactions under mild conditions (25°C, 6 hours) [8]. Table 1 compares catalytic performance:
Table 1. Catalytic Systems for Silylation Optimization
| Catalyst | TON | ee (%) | Temperature |
|---|---|---|---|
| Cu(II)-diamine [3] | 12 | 94 | −20°C |
| Triiron complex [8] | 48 | N/A | 25°C |
| TMSBr (stoichiometric) [6] | 1 | N/A | 110°C |
Purification challenges stem from the hybrid organosilicon-phosphonate structure. Silica gel chromatography using ethyl acetate/hexanes (1:4 v/v) effectively separates the target compound from trimethylsilyl byproducts, with Rf values of 0.35 versus 0.72 for TMSCl residues [4]. Steric effects from the trimethylsilyl group reduce polarity, enabling facile separation from non-silylated phosphonates.
Crystallization from cold diethyl ether (−20°C) produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 89°C, confirming high purity [2]. For large-scale applications, molecular distillation at 150°C (0.01 mbar) achieves >99% purity without decomposition.
Isopropyl trimethylsilyl methylphosphonate exhibits distinctive phase behavior characteristics that are fundamentally influenced by the presence of the trimethylsilyl substituent. The compound exists as a colorless to light yellow liquid under ambient conditions, with a molecular weight of 210.2832 g/mol and molecular formula C₇H₁₉O₃PSi [1] [2]. The vapor pressure remains below 1 mmHg at 25°C, indicating relatively low volatility compared to unsubstituted phosphonate esters [3].
Table 1: Physicochemical Properties of Isopropyl Trimethylsilyl Methylphosphonate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₉O₃PSi | NIST WebBook |
| Molecular Weight (g/mol) | 210.2832 | NIST WebBook |
| CAS Registry Number | 199116-08-0 | NIST WebBook |
| IUPAC Name | Isopropyl trimethylsilyl methylphosphonate | NIST WebBook |
| InChI Key | SVOLQKHGSREJLY-UHFFFAOYSA-N | NIST WebBook |
| Density (g/cm³) | 0.945 (estimated) | Estimated from analogous compounds |
| Boiling Point (°C) | 228-229 (at 760 mmHg) | Estimated from analogous compounds |
| Melting Point (°C) | 3-4 | Estimated from analogous compounds |
| Vapor Pressure (mmHg at 25°C) | <1 | Estimated from analogous compounds |
| Log P (octanol/water) | 3.086 | Calculated property |
| Water Solubility (mg/L at 20°C) | 935.5 (estimated) | Calculated property |
| Flash Point (°F) | 76 | Estimated from analogous compounds |
| Appearance | Colorless to light yellow liquid | Estimated from analogous compounds |
| Stability | Moisture sensitive | Literature |
The solubility profile of isopropyl trimethylsilyl methylphosphonate in organic solvents demonstrates exceptional compatibility with non-protic organic media. The compound exhibits excellent solubility in acetone, chloroform, dichloromethane, and tetrahydrofuran, making these solvents preferred choices for synthetic applications [4] [5]. The trimethylsilyl group confers enhanced solubility in nonpolar solvents compared to the corresponding unprotected phosphonic acid, with solubility values ranging from 0.55 M in n-heptane to >6.0 M in tetrahydrofuran for analogous trimethylsilyl compounds [4].
Table 2: Solubility Profile of Isopropyl Trimethylsilyl Methylphosphonate in Organic Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Very low (hydrolysis) | Rapid hydrolysis in presence of moisture |
| Methanol | Good (with decomposition) | Undergoes solvolysis to form phosphonic acid |
| Ethanol | Good (with decomposition) | Undergoes solvolysis to form phosphonic acid |
| Acetone | Excellent | Stable under anhydrous conditions |
| Chloroform | Excellent | Preferred solvent for synthetic applications |
| Dichloromethane | Excellent | Commonly used in McKenna reactions |
| Tetrahydrofuran | Excellent | Good solubility, stable under inert atmosphere |
| Toluene | Good | Moderate solubility, stable |
| n-Hexane | Moderate | Limited solubility |
| Acetonitrile | Excellent | Excellent solubility for synthetic work |
The phase behavior in mixed solvent systems reveals that increasing water content dramatically reduces stability due to hydrolytic decomposition. Studies on similar trimethylsilyl phosphonate compounds indicate that the presence of even trace amounts of water can initiate rapid hydrolysis, limiting the compound's utility in aqueous or protic media [6] [5].
The hydrolytic stability of isopropyl trimethylsilyl methylphosphonate is profoundly influenced by pH conditions, with the trimethylsilyl protecting group being particularly susceptible to both acidic and basic hydrolysis. Under neutral conditions (pH 7.0), the compound demonstrates exceptional stability with an estimated half-life exceeding one year, making it suitable for long-term storage under anhydrous conditions [7].
Table 3: Hydrolytic Stability of Isopropyl Trimethylsilyl Methylphosphonate
| Conditions | Half-life | Primary Products | Mechanism |
|---|---|---|---|
| Neutral pH (7.0) | >1 year (estimated) | Slow hydrolysis to IMPA + TMS-OH | Nucleophilic attack by water |
| Acidic pH (1.0) | < 1 hour | Rapid hydrolysis to IMPA + TMS-OH | Acid-catalyzed Si-O bond cleavage |
| Acidic pH (4.0) | < 24 hours | Hydrolysis to IMPA + TMS-OH | Acid-catalyzed Si-O bond cleavage |
| Basic pH (10.0) | < 1 hour | Rapid hydrolysis to IMPA + TMS-OH | Base-catalyzed Si-O bond cleavage |
| Basic pH (12.0) | < 30 minutes | Very rapid hydrolysis to IMPA + TMS-OH | Base-catalyzed Si-O bond cleavage |
| Concentrated HCl | < 15 minutes | Complete hydrolysis to MPA + isopropanol | Protonation followed by nucleophilic attack |
| Concentrated HBr | < 10 minutes | Complete hydrolysis to MPA + isopropanol | Protonation followed by nucleophilic attack |
| Dilute NaOH | < 2 hours | Hydrolysis to sodium salt of IMPA | Hydroxide nucleophilic attack |
| Aqueous conditions (ambient) | < 48 hours | Gradual hydrolysis to IMPA + TMS-OH | Moisture-mediated hydrolysis |
| Protic solvents (general) | Variable (rapid) | Solvolysis products + TMS derivatives | Solvent-mediated cleavage |
Under acidic conditions, protonation of the phosphonate oxygen activates the molecule toward nucleophilic attack by water molecules. The mechanism involves formation of a phosphorus-centered cation intermediate, followed by rapid Si-O bond cleavage to yield isopropyl methylphosphonic acid and trimethylsilanol [7] [5]. The rate of hydrolysis increases dramatically with decreasing pH, with half-lives dropping from 24 hours at pH 4.0 to less than one hour at pH 1.0 [7].
Basic conditions promote even more rapid hydrolysis through hydroxide-mediated nucleophilic attack at the silicon center. Studies on analogous trimethylsilyl compounds demonstrate that the activation energy for basic hydrolysis is significantly lower than for acidic conditions, with rate constants showing 8.0 × 10⁻⁴ mol⁻¹ s⁻¹ at pH 7.5 compared to 6.2 × 10⁻⁴ mol⁻¹ s⁻¹ at pH 4.9 [7]. The primary products under basic conditions include the corresponding phosphonic acid salt and trimethylsilanol.
The hydrolytic sensitivity to protic solvents represents a critical limitation for synthetic applications. The McKenna reaction, which utilizes bromotrimethylsilane for phosphonate deprotection, requires strictly anhydrous conditions to prevent premature hydrolysis [5] [8]. Even trace amounts of water can lead to significant side reactions, including formation of undesired oxazole derivatives when electron-withdrawing substituents are present [5].
Thermogravimetric analysis of isopropyl trimethylsilyl methylphosphonate reveals a complex multi-stage decomposition process that begins with loss of the trimethylsilyl protecting group and proceeds through sequential fragmentation of the phosphonate ester. The thermal stability profile shows minimal decomposition below 100°C, with significant weight loss commencing around 200°C [9] [10].
Table 4: Thermal Decomposition Profile of Isopropyl Trimethylsilyl Methylphosphonate
| Temperature Range (°C) | Decomposition Rate | Primary Products | Weight Loss (%) |
|---|---|---|---|
| 25-100 | Negligible | No decomposition | <1 |
| 100-200 | Slow onset | TMS-OH loss | 5-10 |
| 200-300 | Moderate | Isopropanol + propylene formation | 15-25 |
| 300-400 | Significant | Phosphonate fragmentation | 35-50 |
| 400-500 | Rapid | Phosphorus oxides | 60-75 |
| 500-600 | Very rapid | Phosphorus oxides + CO₂ | 80-90 |
| 600-800 | Complete | Phosphorus oxides + CO₂ + H₂O | 95-98 |
| 800-1000 | Mineralization | P₂O₅ + CO₂ + H₂O | >98 |
The initial decomposition stage (100-200°C) involves loss of the trimethylsilyl group as trimethylsilanol, representing approximately 5-10% weight loss. This process follows first-order kinetics with an activation energy estimated at 36.7 ± 4.9 kcal/mol based on studies of related phosphonate esters [11]. The trimethylsilyl group's relatively low thermal stability compared to alkyl substituents reflects the weaker Si-O bond strength (approximately 452 kJ/mol) compared to C-O bonds (approximately 358 kJ/mol) [12].
At intermediate temperatures (200-400°C), the decomposition pathway proceeds through a six-membered ring transition state mechanism, similar to that observed for diisopropyl methylphosphonate. The process involves β-hydrogen elimination from the isopropyl group, yielding propylene and the corresponding phosphonic acid intermediate [11]. Competing pathways include direct elimination of isopropanol through intramolecular hydrogen transfer, with branching ratios of approximately 60% propylene formation and 40% isopropanol elimination [11].
Higher temperature decomposition (400-800°C) results in complete fragmentation of the organic framework, producing phosphorus oxides, carbon dioxide, and water vapor. The final mineralization stage yields phosphorus pentoxide as the primary residue, accounting for the observed >98% weight loss at temperatures exceeding 800°C [11].
The phosphorus center in isopropyl trimethylsilyl methylphosphonate functions as a Lewis base through its phosphoryl oxygen, exhibiting varying degrees of coordination with different Lewis acids. The phosphoryl oxygen possesses significant electron density due to the P=O double bond character, making it an excellent ligand for coordination complex formation [13] [14].
Table 5: Lewis Acid-Base Interactions at Phosphorus Centers
| Lewis Acid | Binding Site | Binding Strength | Effect on Reactivity | Typical Applications |
|---|---|---|---|---|
| BF₃ | P=O oxygen | Strong | Increased electrophilicity | Cyclization reactions |
| AlCl₃ | P=O oxygen | Very strong | Highly activated P center | Friedel-Crafts reactions |
| ZnCl₂ | P=O oxygen | Moderate | Moderate activation | Coordination chemistry |
| TiCl₄ | P=O oxygen | Strong | Increased electrophilicity | Hydrolysis acceleration |
| SnCl₄ | P=O oxygen | Strong | Increased electrophilicity | Hydrolysis acceleration |
| TMSOTf | P=O oxygen | Very strong | Highly activated P center | Desilylation reactions |
| B(C₆F₅)₃ | P=O oxygen | Very strong | Highly activated P center | Frustrated Lewis pair chemistry |
| Eu(fod)₃ | P=O oxygen | Strong | Steric hindrance + activation | Stereochemical control |
| Mg²⁺ | P=O oxygen | Moderate | Coordination complex formation | Bioinorganic modeling |
| Ca²⁺ | P=O oxygen | Weak | Weak coordination | Bioinorganic modeling |
Strong Lewis acids such as boron trifluoride and aluminum trichloride form highly stable coordination complexes with binding constants in the range of 10⁴-10⁶ M⁻¹. The coordination significantly enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attack and accelerating hydrolysis reactions [14] [15]. Studies using europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) demonstrate that complexation effectively increases the steric bulk around the phosphorus center, influencing both reactivity and selectivity in cycloaddition reactions [15].
Trimethylsilyl triflate represents a particularly effective Lewis acid for activating the phosphorus center toward nucleophilic attack. The interaction promotes rapid desilylation reactions, with the trimethylsilyl group being transferred to the nucleophile while the phosphorus center undergoes substitution [14]. This mechanism is exploited in synthetic applications where controlled deprotection is required.
The coordination geometry around the phosphorus center adopts a distorted tetrahedral arrangement upon Lewis acid binding, with the P=O bond length increasing from 1.48 Å to approximately 1.52 Å upon coordination. This structural change reduces the double bond character and increases the susceptibility to nucleophilic attack [16].
The trimethylsilyl substituent in isopropyl trimethylsilyl methylphosphonate exerts significant steric effects that influence both the compound's reactivity and selectivity in chemical transformations. The trimethylsilyl group possesses an A-value of 2.5 kcal/mol, which is considerably smaller than the tert-butyl group (A-value ~5.0 kcal/mol) but larger than a methyl group (A-value 1.7 kcal/mol) [17] [18].
Table 6: Steric Effects of Substituents on Reactivity
| Structural Feature | Steric Parameter | Effect on Reactivity | Mechanistic Implications |
|---|---|---|---|
| Trimethylsilyl group | A-value = 2.5 kcal/mol | Reduced steric hindrance vs t-Bu | Facilitates nucleophilic attack |
| Isopropyl group | A-value = 2.15 kcal/mol | Moderate steric protection | Protects ester linkage |
| Methyl group on phosphorus | A-value = 1.7 kcal/mol | Minimal steric effect | Allows free rotation |
| Si-O bond length | 1.63 Å (longer than C-O) | Allows closer approach | Enables Si-O cleavage |
| C-O bond length | 1.43 Å | Standard bond length | Standard reactivity |
| P=O double bond | 1.48 Å | Maintains planarity | Lewis base site |
| Overall molecular geometry | Tetrahedral at P, trigonal at Si | Influences approach vectors | Controls selectivity |
| Conformational flexibility | Restricted rotation | Affects transition states | Influences kinetics |
The extended Si-O bond length (1.63 Å) compared to typical C-O bonds (1.43 Å) provides additional spatial accommodation for nucleophilic attack at the silicon center. This structural feature is crucial for the compound's susceptibility to hydrolysis and nucleophilic substitution reactions [17] [18]. The longer bond length effectively reduces the steric interaction between the trimethylsilyl group and approaching nucleophiles, explaining why the trimethylsilyl group exhibits lower apparent steric hindrance than its carbon analog.
Studies on thermal reactions of silenes with silyl-substituted acetylenes demonstrate that the trimethylsilyl group can undergo migration reactions under thermal conditions. The steric bulk of the trimethylsilyl substituent influences the formation of biradical intermediates through steric destabilization, while simultaneously providing electronic stabilization through σ-π* interactions [19].
In the context of the McKenna reaction, the steric effects of the trimethylsilyl group facilitate the approach of bromotrimethylsilane reagent while protecting the phosphorus center from unwanted side reactions. The successful deprotection requires careful balance between steric accessibility and electronic activation, with the trimethylsilyl group providing optimal reactivity under mild conditions [5] [8].
The conformational flexibility around the Si-O-P linkage is restricted due to the partial double bond character of the Si-O bond and the steric interactions between the trimethylsilyl group and the phosphonate moiety. This restricted rotation influences the transition state geometries for nucleophilic attack, favoring specific approach vectors that minimize steric clashes [18].